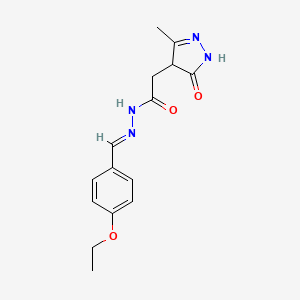
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Induction of apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell death.
2. Inhibition of microbial growth: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole in lab experiments include its potent biological activity, its relatively easy synthesis, and its potential for the development of new drugs. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole. Some of the potential areas of research include:
1. Development of new anticancer drugs: Further studies are needed to evaluate the potential of this compound as a lead molecule for the development of new anticancer drugs.
2. Development of new antimicrobial agents: The antimicrobial activity of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole makes it a potential candidate for the development of new antimicrobial agents.
3. Exploration of new biological activities: Further studies are needed to explore the potential of this compound for other biological activities, such as anti-inflammatory and antioxidant activities.
In conclusion, 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and therapies.
合成法
The synthesis of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole can be achieved using different methods. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 2-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
科学的研究の応用
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been found to possess significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-3-4-8-19(17)16-25-22-10-6-5-9-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZSVVSHGTRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)
![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)


![N-(1-benzyl-4-piperidinyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5731453.png)

![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)